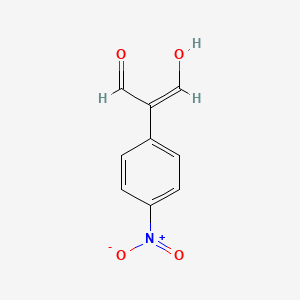
(2Z)-3-Hydroxy-2-(4-nitrophenyl)acrylaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-3-Hydroxy-2-(4-nitrophenyl)acrylaldehyde is an organic compound characterized by the presence of a hydroxyl group, a nitrophenyl group, and an acrylaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-Hydroxy-2-(4-nitrophenyl)acrylaldehyde typically involves the condensation of 4-nitrobenzaldehyde with a suitable precursor under controlled conditions. One common method involves the use of cyanoacetic acid in the presence of a base, followed by hydrolysis and decarboxylation to yield the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes and the use of catalysts to enhance reaction efficiency. For example, the use of packed-bed microreactors with ionic liquid catalysts has been shown to improve the yield and selectivity of the product . These methods are designed to be scalable and cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-Hydroxy-2-(4-nitrophenyl)acrylaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Substitution: The aldehyde group can participate in nucleophilic addition reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and hydrazine are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can react with the aldehyde group under acidic or basic conditions.
Major Products
The major products formed from these reactions include amino derivatives, carboxylic acids, and various substituted acrylaldehydes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2Z)-3-Hydroxy-2-(4-nitrophenyl)acrylaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of (2Z)-3-Hydroxy-2-(4-nitrophenyl)acrylaldehyde involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit quorum sensing in bacteria, thereby preventing the formation of biofilms . The compound’s electrophilic aldehyde group can react with nucleophilic sites in biological molecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenylacetic acid: Similar in structure but lacks the acrylaldehyde moiety.
4-Nitrophenylhydrazine: Contains a nitrophenyl group but differs in functional groups.
4-Nitrophenylmethanol: Similar nitrophenyl group but with a hydroxyl group instead of an aldehyde.
Uniqueness
(2Z)-3-Hydroxy-2-(4-nitrophenyl)acrylaldehyde is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
Biological Activity
(2Z)-3-Hydroxy-2-(4-nitrophenyl)acrylaldehyde is a compound of significant interest in medicinal chemistry and biological research due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H7N O4
- Molecular Weight : 193.16 g/mol
- Structure : The compound features a hydroxyl group and a nitrophenyl moiety, contributing to its reactivity and biological activity.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can lead to altered metabolic pathways in cells. This inhibition can affect processes such as apoptosis and cell proliferation.
- Antioxidant Activity : Studies indicate that this compound exhibits antioxidant properties, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : Research suggests that it may modulate inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases.
Case Studies
- Enzyme Interaction Studies :
- Antioxidant Activity Assessment :
- Anti-inflammatory Mechanisms :
Data Tables
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Enzyme Inhibition | IC50 Measurement | Inhibits aldose reductase with IC50 = 25 µM |
| Antioxidant Activity | DPPH Assay | Scavenging activity comparable to ascorbic acid |
| Anti-inflammatory Effects | Cytokine Assays | Reduces TNF-α and IL-6 levels in macrophages |
Properties
Molecular Formula |
C9H7NO4 |
|---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
(Z)-3-hydroxy-2-(4-nitrophenyl)prop-2-enal |
InChI |
InChI=1S/C9H7NO4/c11-5-8(6-12)7-1-3-9(4-2-7)10(13)14/h1-6,11H/b8-5+ |
InChI Key |
ITSOOOACTGSLMS-VMPITWQZSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C/O)/C=O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C(=CO)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















